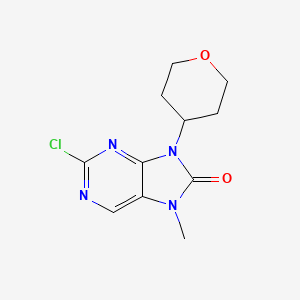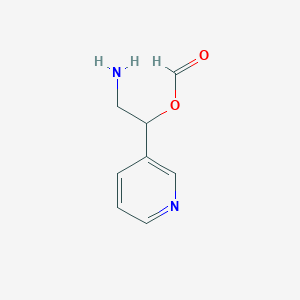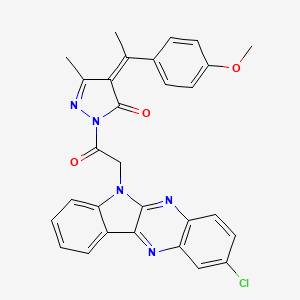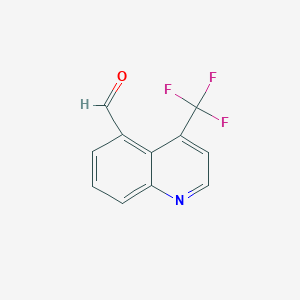![molecular formula C8H7N3O B13132806 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical properties, making this compound of interest in various fields of research .
準備方法
The synthesis of 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole with 2-chloroacetylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms within the rings.
1H-Pyrazolo[4,3-c]pyridines: These compounds also share a similar structure but have different substitution patterns and chemical properties.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical properties, which make it suitable for various applications in research and industry .
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
1-(1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-2-6-3-10-11-8(6)4-9-7/h2-4H,1H3,(H,10,11) |
InChIキー |
FUIHAHBNRJNYPE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=C2C(=C1)C=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


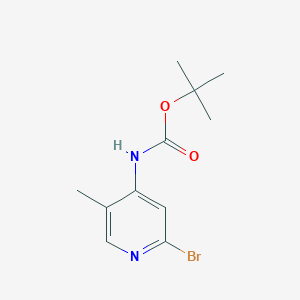
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
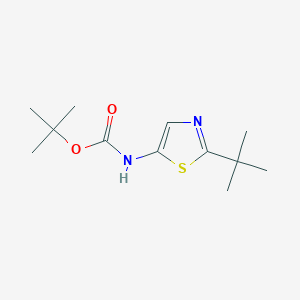
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
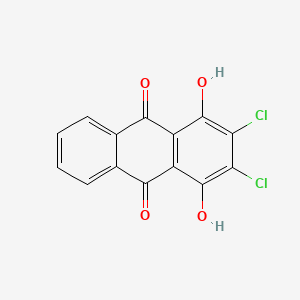
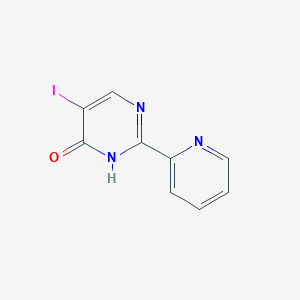

![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
